CID 54610858

Description

CID 54610858 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are critical for standardizing chemical data, enabling cross-referencing of molecular properties, bioactivity, and applications in fields such as medicinal chemistry and metabolomics .

Properties

CAS No. |

53477-86-4 |

|---|---|

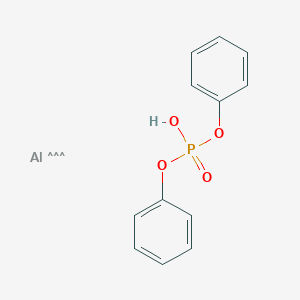

Molecular Formula |

C12H11AlO4P |

Molecular Weight |

277.17 g/mol |

InChI |

InChI=1S/C12H11O4P.Al/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14); |

InChI Key |

YOLRXFINMVJWPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.[Al] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 54610858 are likely to involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 54610858 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving CID 54610858 include oxidizing agents like chromic acid and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of CID 54610858 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 54610858 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on cellular processes and pathways.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in industrial processes for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 54610858 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 54610858 can be contextualized alongside compounds with analogous scaffolds or functional groups. For example:

- Betulin (CID 72326): A lupane-type triterpenoid with a pentacyclic structure, widely studied for its antitumor and antiviral properties .

- Ginkgolic Acid 17:1 (CID 5469634): An alkylphenol with a long aliphatic chain, known for its inhibitory effects on enzymes like SUMOylation pathways .

A structural comparison would require analyzing substituents, stereochemistry, and functional groups (e.g., hydroxyl, carboxyl, or unsaturated bonds), which influence solubility, bioavailability, and target specificity.

Functional Analogues

Compounds with similar applications or mechanisms include:

- Irbesartan (CID 3749) : An angiotensin II receptor antagonist, highlighting the role of aromatic moieties in receptor interactions .

Mass Spectrometry Fragmentation

CID 54610858’s structural elucidation likely employs Collision-Induced Dissociation (CID)-based MS/MS, a method validated for differentiating isomers like ginsenosides . For example, CID fragmentation patterns can distinguish between compounds with similar masses but divergent substituents (e.g., hydroxyl vs. glycosyl groups) .

Data Table: Key Properties of CID 54610858 and Analogues

Research Implications and Limitations

The absence of explicit data for CID 54610858 underscores challenges in cross-referencing PubChem entries with specialized literature. However, systematic comparisons with validated compounds suggest plausible applications in drug discovery or metabolomics. Future studies should prioritize experimental validation of its structure and bioactivity.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.